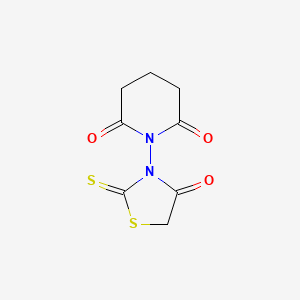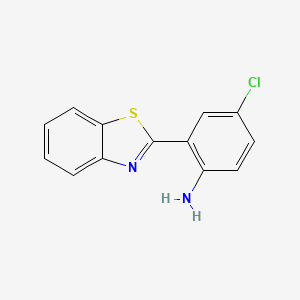![molecular formula C7H7N3O2 B2502196 4H-furo[3,2-b]pyrrole-5-carbohydrazide CAS No. 91206-29-0](/img/structure/B2502196.png)
4H-furo[3,2-b]pyrrole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Furo[3,2-b]pyrrole-5-carbohydrazide (4H-FPC) is a heterocyclic compound belonging to the furo-pyrrole family. It is a colorless solid with a molecular weight of 247.26 g/mol and a boiling point of 167-169 °C. 4H-FPC has been studied for its various applications in the field of medicinal chemistry, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent.
Applications De Recherche Scientifique
SYNTHESIS OF DERIVATIVES
4H-furo[3,2-b]pyrrole-5-carbohydrazide has been a focal compound in the synthesis of various derivatives, demonstrating its role in the creation of complex chemical structures. For instance, it served as a starting point in a two-step synthesis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, leading to the formation of derivatives through reactions such as Vilsmeier-Haack and hydrazinolysis. Notably, this compound also facilitated the synthesis of pyrazole derivatives, showcasing its versatility and importance in synthetic chemistry (Zemanová & Gašparová, 2013).
MICROWAVE-ASSISTED SYNTHESIS
This compound has also been utilized in microwave-assisted synthetic processes. The compound's reactions under both classical and microwave conditions have been explored, indicating the efficiency of microwave irradiation in shortening reaction times and enhancing yields. This is particularly evident in the synthesis of substituted hydrazones, where the use of microwave irradiation proved beneficial (Gašparová, Lácová, & Krutošíková, 2005).
ANTIBACTERIAL ACTIVITY
Furthermore, derivatives synthesized from this compound have demonstrated antibacterial properties. For example, furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives showed effectiveness against bacteria, highlighting the compound's potential in contributing to antibacterial agents (Zemanov et al., 2017).
Propriétés
IUPAC Name |
4H-furo[3,2-b]pyrrole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBRDAETPSJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)
![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)


![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)